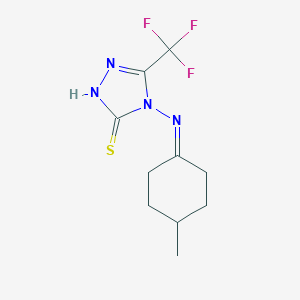
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide, also known as compound 1, is a novel small molecule that has gained interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been studied for its anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Additionally, it has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. Additionally, it has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1. One area of interest is its potential as a treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, it may have potential as a treatment for autoimmune diseases such as multiple sclerosis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Compound 1 can be synthesized through a multi-step process involving the reaction of 6-nitro-1,3-benzothiazol-2-amine with 2-bromoacetyl-1,3-dioxoisoindoline, followed by the reaction with 4-aminobutanamide. The final product is obtained through purification and isolation steps.
Eigenschaften
Produktname |
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Molekularformel |
C19H14N4O5S |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H14N4O5S/c24-16(21-19-20-14-8-7-11(23(27)28)10-15(14)29-19)6-3-9-22-17(25)12-4-1-2-5-13(12)18(22)26/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21,24) |
InChI-Schlüssel |
LZWPWSLOVVEDKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)


